molecular formula C22H25N3O B2711989 4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one CAS No. 915189-55-8

4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one

Cat. No.: B2711989
CAS No.: 915189-55-8
M. Wt: 347.462
InChI Key: FXNJDCVASDVKAV-UHFFFAOYSA-N
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Description

4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one is a heterocyclic organic compound that contains both a benzimidazole and a pyrrolidinone moiety.

Preparation Methods

The synthesis of 4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one typically involves the condensation of a benzimidazole derivative with a pyrrolidinone derivative in the presence of a suitable catalyst. The resulting product is then purified by recrystallization. Common synthetic routes for benzimidazole derivatives include the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate, or reaction with aromatic aldehydes .

Chemical Reactions Analysis

4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one has several scientific research applications:

    Chemistry: It can be used as a starting material for the synthesis of various pharmaceuticals and fine chemicals.

    Biology: The compound has potential as a tool compound in biological studies to understand the mechanisms of various metabolic pathways and enzyme activities.

    Medicine: It has shown antimicrobial, antitumor, and anti-inflammatory activities.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes involved in various metabolic pathways, which contributes to its antimicrobial, antitumor, and anti-inflammatory effects.

Comparison with Similar Compounds

4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one is unique due to its combined benzimidazole and pyrrolidinone moieties. Similar compounds include:

    Clemizole: An antihistaminic agent.

    Omeprazole: An antiulcer agent.

    Thiabendazole: An antihelmintic agent.

    Metronidazole: A bactericidal agent.

These compounds share the benzimidazole core but differ in their additional functional groups and specific applications.

Properties

IUPAC Name

4-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-1-ethylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-4-24-13-18(12-21(24)26)22-23-19-7-5-6-8-20(19)25(22)14-17-11-15(2)9-10-16(17)3/h5-11,18H,4,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNJDCVASDVKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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